molecular formula C20H28O B11091107 1-(Phenylethynyl)cyclododecanol

1-(Phenylethynyl)cyclododecanol

Cat. No.: B11091107
M. Wt: 284.4 g/mol
InChI Key: UJVZONMPEKXIEF-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)cyclododecanol (C₁₈H₂₈O) is a cyclic alcohol derivative featuring a cyclododecane backbone substituted with a phenyl-ethynyl group. Its molecular weight is 260.41 g/mol, and its IUPAC name is 1-phenylcyclododecan-1-ol . The compound’s structure includes a 12-membered cycloalkane ring, which confers significant steric bulk and hydrophobicity. Key identifiers include the SMILES string OC1(CCCCCCCCCCC1)c2ccccc2 and InChIKey RNUVQEMZOVCXFZ-UHFFFAOYSA-N .

Properties

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

1-(2-phenylethynyl)cyclododecan-1-ol

InChI

InChI=1S/C20H28O/c21-20(18-15-19-13-9-8-10-14-19)16-11-6-4-2-1-3-5-7-12-17-20/h8-10,13-14,21H,1-7,11-12,16-17H2

InChI Key

UJVZONMPEKXIEF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)(C#CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Phenylethynyl)cyclododecanol can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where phenylacetylene is reacted with cyclododecanone in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(Phenylethynyl)cyclododecanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following compounds share structural motifs with 1-(Phenylethynyl)cyclododecanol, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₁₈H₂₈O 260.41 12-membered cycloalkane, phenyl-ethynyl group High hydrophobicity, steric hindrance
1-(Phenylethynyl)-1-cyclopentanol C₁₃H₁₄O 186.25 5-membered cyclopentane ring Smaller ring size, lower steric bulk
1-(Phenylethynyl)naphthalen-2-ol C₁₈H₁₂O 244.29 Naphthalene backbone, phenolic -OH group Extended aromatic system, acidity
Dodecane-1,12-diol C₁₂H₂₆O₂ 202.34 Linear diol with 12-carbon chain High solubility in polar solvents
Key Observations:
  • Ring Size and Hydrophobicity: The cyclododecane ring in this compound enhances hydrophobicity compared to smaller cyclic alcohols (e.g., cyclopentanol derivatives) .
  • Aromatic vs. Aliphatic Systems : The phenyl-ethynyl group in the target compound contrasts with the linear diol structure of dodecane-1,12-diol, which lacks aromaticity and has higher polarity .
  • Acidity: 1-(Phenylethynyl)naphthalen-2-ol exhibits phenolic -OH acidity (pKa ~10), whereas the target compound’s hydroxyl group is less acidic due to the electron-donating cycloalkane ring .

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